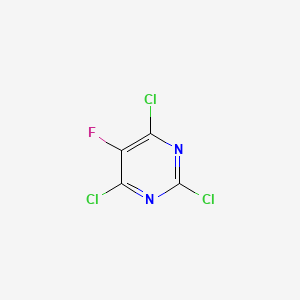
2,4,6-Trichloro-5-fluoropyrimidine
Übersicht
Beschreibung
2,4,6-Trichloro-5-fluoropyrimidine is a chemical compound used primarily in scientific research . It is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of 2,4,6-Trichloro-5-fluoropyrimidine is C4Cl3FN2 . The InChI code is 1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 .Physical And Chemical Properties Analysis
2,4,6-Trichloro-5-fluoropyrimidine is a solid at room temperature . It has a density of 1.737±0.06 g/cm3 . The melting point is 37-38Wissenschaftliche Forschungsanwendungen
Cancer Treatment and Drug Synthesis
2,4,6-Trichloro-5-fluoropyrimidine has been studied extensively in the context of cancer treatment and drug synthesis. Fluoropyrimidines, like 5-fluorouracil (5-FU), are key components in various anticancer agents. They are used in the treatment of a variety of cancers, including colorectal and other cancers, due to their ability to interfere with DNA and RNA synthesis in cancer cells. A notable advancement involves synthesizing novel fluoropyrimidines with potential as kinase inhibitors, offering new avenues in cancer therapy (Wada et al., 2012).
Noninvasive Studies and Diagnostic Tools
The unique properties of fluoropyrimidines enable their use in noninvasive studies, like positron emission tomography (PET) and nuclear magnetic resonance (NMR) imaging. These techniques provide valuable insights into the behavior of these drugs at their target sites, aiding in understanding their mechanism of action and optimizing chemotherapy (Wolf, Presant, & Waluch, 2003).
Chemotherapy Optimization
Research into the genetic aspects of fluoropyrimidine metabolism has shown that genetic factors significantly impact the efficacy and toxicity of these drugs. Understanding the enzyme activity in the 5-FU metabolic pathway can predict the clinical outcome of fluoropyrimidine-based chemotherapy, leading to more personalized and effective cancer treatments (Ichikawa, 2006).
Enhancement of Antitumor Activity
Studies have explored the combination of fluoropyrimidines with other compounds to enhance antitumor activity. For instance, combining 5-fluorouracil with inhibitors of dihydropyrimidine dehydrogenase (DPD), like 5-chloro-2,4-dihydroxypyridine (CDHP), has shown promising results in increasing the efficacy of fluoropyrimidine treatments in certain tumors (Takechi, Fujioka, Matsushima, & Fukushima, 2002).
Development of New Fluoropyrimidine Derivatives
Research efforts are also directed at creating new fluoropyrimidine derivatives like S-1, which combines a prodrug of 5-FU with biochemical modulators to improve its antitumor activity while reducing toxicity. Such developments offer new strategies in treating solid malignancies (Saif, Syrigos, & Katirtzoglou, 2009).
Personalized Medicine and Pharmacogenetics
The field of pharmacogenetics is crucial in understanding the individual response to fluoropyrimidines. Identifying genetic markers and polymorphisms related to fluoropyrimidine metabolism can help predict a patient's response to these drugs, leading to more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).
Eigenschaften
IUPAC Name |
2,4,6-trichloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBZSPPWTVRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539088 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-fluoropyrimidine | |
CAS RN |
6693-08-9 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

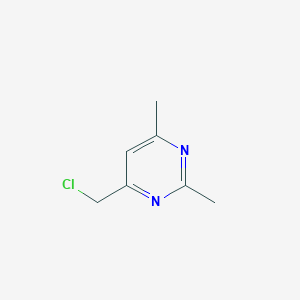
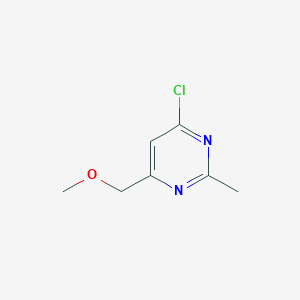
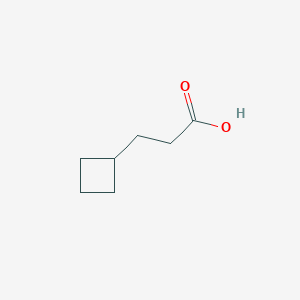
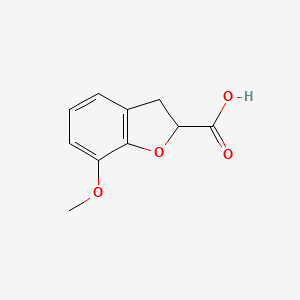
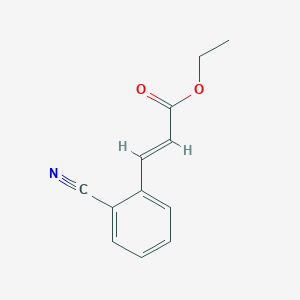
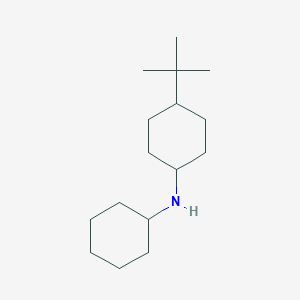
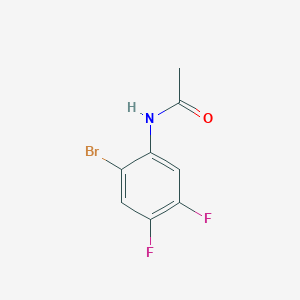
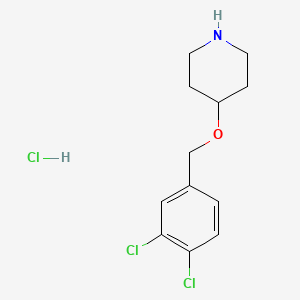
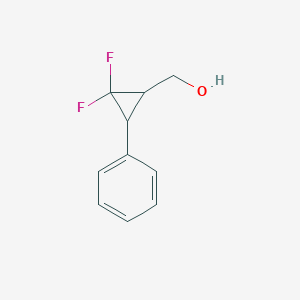
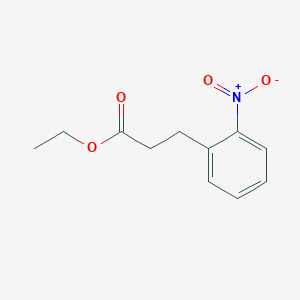
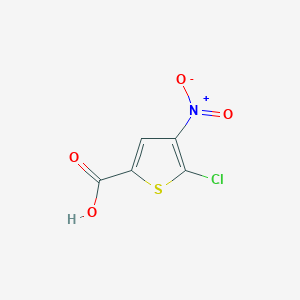
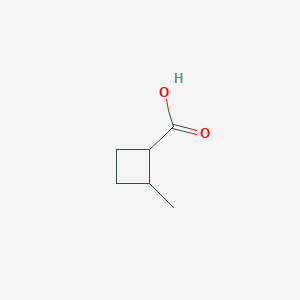
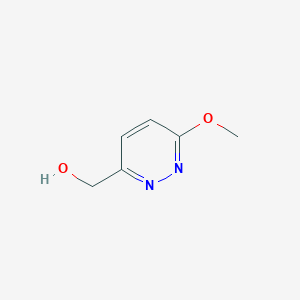
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)